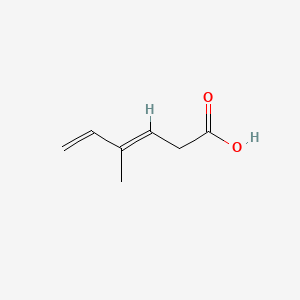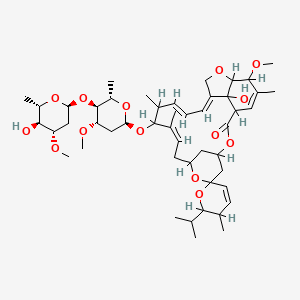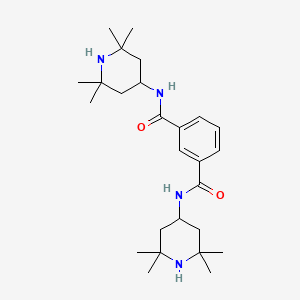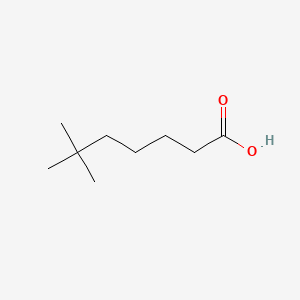
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Overview
Description
Mechanism of Action
Target of Action
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate is a novel cinnamic acid derivative The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound has a strong electron-accepting ability . This property could influence its interaction with potential targets, leading to changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Derivatives of trans-cinnamic acid, to which this compound belongs, have been shown to possess a wide range of pharmacological properties, including antimalarial, antimicrobial, antioxidant, and hepatoprotective activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Given its electron-accepting ability , it may influence various cellular processes by interacting with potential targets.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of water molecules has been shown to decrease the HOMO-LUMO energy gap of the compound, suggesting that it becomes a stronger electron acceptor in the presence of water . This could potentially influence its interaction with targets and its overall activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the propenoate moiety can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 3-(4-oxo-3,5-dimethoxyphenyl)prop-2-enoate.
Reduction: Formation of ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Used in the formulation of sunscreens and other cosmetic products due to its UV-absorbing properties.
Comparison with Similar Compounds
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate can be compared with other cinnamic acid derivatives, such as:
Ethyl 3-(4-hydroxyphenyl)prop-2-enoate: Lacks the methoxy groups, resulting in different chemical properties and biological activities.
Ethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate: Lacks the hydroxy group, which affects its antioxidant activity.
Ethyl 3-(4-methoxyphenyl)prop-2-enoate: Contains only one methoxy group, leading to different reactivity and applications[][8].
The uniqueness of this compound lies in its combination of hydroxy and methoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-4-18-12(14)6-5-9-7-10(16-2)13(15)11(8-9)17-3/h5-8,15H,4H2,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQNLOWHFHPWEA-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69113-98-0 | |
| Record name | 2-Propenoic acid, 3-(4-hydroxy-3,5-dimethoxyphenyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069113980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B1276380.png)



![6-Aminobenzo[d]thiazol-2(3H)-one](/img/structure/B1276385.png)





